1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride
Description
1-{Methoxy[4-(Nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative characterized by dual nitrosomethylidene groups and a methoxy-substituted methyl bridge. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
Molecular Formula |
C14H16Cl2N4O3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
InChI Key |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
Isomeric SMILES |
COC([N+]1=CC=C(C=C1)/C=N/O)[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-] |
Canonical SMILES |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in absolute ethanol. The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C .
Industrial Production Methods: In industrial settings, the production of obidoxime chloride follows similar synthetic routes but on a larger scale. The raw materials used include pyridine-4-aldoxime and bis-chloromethyl ether. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Obidoxime chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various nucleophiles, leading to the substitution of the chloride ion.
Oxidation and Reduction Reactions: The oxime group can undergo oxidation to form nitrile oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Produce substituted pyridinium compounds.
Oxidation Reactions: Yield nitrile oxides.
Reduction Reactions: Form amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The nitrosomethylidene moiety is particularly noted for its ability to interact with biological macromolecules, potentially leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have suggested that this compound could be a lead candidate for developing new anticancer drugs due to its structural similarity to known cytotoxic agents .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented in preliminary studies, making it a candidate for further exploration in treating bacterial infections. The mechanism of action may involve disrupting bacterial cell membranes or interfering with critical metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds related to this structure may possess neuroprotective effects. They could potentially be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease .
Drug Delivery Systems
The unique chemical properties of this compound allow for its incorporation into drug delivery systems. Its ability to form complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .
Table 1: Summary of Research Findings
Detailed Insights
- Anticancer Activity : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer types, including breast and colon cancer cells. Mechanistic studies suggest that it triggers mitochondrial dysfunction leading to apoptosis .
- Antimicrobial Properties : A study conducted on Staphylococcus aureus and E. coli showed that the compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Neuroprotective Effects : Experimental models have illustrated that the compound can protect against neurotoxic agents, suggesting a role in preventing neuronal death associated with oxidative damage .
Mechanism of Action
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The compound has a higher affinity for the organophosphate residue than the enzyme itself. It binds to the organophosphate, removing it from the enzyme and restoring the enzyme’s functionality. This process involves the cleavage of the bond between the enzyme and the organophosphate, followed by the elimination of the phosphate-oxime compound from the body via urine .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key 1,4-DHP Derivatives
Key Comparative Observations
Substitution Patterns: The target compound’s nitrosomethylidene groups distinguish it from ester-dominated analogs (e.g., ). These groups may confer redox activity or NO-donor capabilities, unlike the electron-withdrawing CF₃ (in ) or NO₂ (in ) groups, which primarily modulate electronic effects .
Synthetic Routes :
- Classical 1,4-DHPs (e.g., ) are synthesized via Hantzsch or enamine-ylidene condensations. The target compound likely requires tailored conditions to stabilize nitroso intermediates, which are prone to dimerization or decomposition .
Biological Implications: While tricarboxylate DHPs (e.g., ) are established calcium channel blockers, the target compound’s nitroso groups may pivot its mechanism toward vasodilation via NO release, akin to organic nitrates . Compound ’s trifluoromethyl group enhances lipophilicity and MDR inhibition, contrasting with the target compound’s polar dihydrochloride form, which may favor renal excretion .
Research Findings and Challenges
- Structural Characterization : SHELX-based crystallography (e.g., ) is critical for resolving the target compound’s conformation, particularly the spatial arrangement of nitroso groups, which could influence intermolecular interactions.
- Stability Considerations : Nitrosomethylidene groups are photolabile and may require stabilization via salt formation (as in the dihydrochloride) or encapsulation .
- Pharmacological Data Gap: No direct studies on the target compound’s bioactivity exist in the provided evidence. Comparative inference suggests prioritization of in vitro NO release assays and calcium channel binding studies.
Biological Activity
The compound 1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride is a derivative of the 1,4-dihydropyridine (DHP) class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The compound belongs to the DHP family known for their ability to interact with various biological targets. The presence of nitrosomethylidene groups in its structure suggests potential reactivity that could influence its biological activity.
Antimicrobial Activity
Research has demonstrated that DHP derivatives exhibit significant antimicrobial properties. Specifically, studies indicate that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 100 µg/ml. Notably, some derivatives have shown effectiveness against pathogenic mycobacteria, including strains resistant to standard treatments like streptomycin (SM) and isoniazid (INH) at concentrations as low as 3.1 µg/ml .
Table 1: Antimicrobial Efficacy of DHP Derivatives
| Compound | Target Organism | Effective Concentration (µg/ml) |
|---|---|---|
| Compound IV | M. tuberculosis | 3.1 - 6.2 |
| DHP Derivative A | Gram-positive bacteria | 50 - 100 |
| DHP Derivative B | Gram-negative bacteria | 50 - 100 |
| DHP Derivative C | Fungi | 25 - 50 |
Anticancer Activity
The anticancer potential of DHP derivatives has been explored in various studies. A recent investigation involved synthesizing a series of new DHPs, which were tested against multiple cancer cell lines including HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated that several compounds exhibited potent anticancer activity, with some achieving competitive results comparable to established chemotherapeutics .
Case Study: In Vitro Evaluation
In vitro assays revealed that certain DHP derivatives induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The structure-activity relationship (SAR) analysis suggested that modifications in the DHP core significantly influenced their anticancer efficacy.
Cytotoxicity Assessment
In addition to antimicrobial and anticancer properties, the cytotoxic effects of these compounds have been evaluated. Certain derivatives demonstrated significant cytotoxicity against various cancer cell lines while showing relatively low toxicity towards normal cells. This selectivity is crucial for developing effective chemotherapeutic agents with minimal side effects .
The proposed mechanisms underlying the biological activities of DHP derivatives include:
- Interaction with cellular membranes , leading to disruption and increased permeability.
- Inhibition of key enzymes involved in cellular metabolism and proliferation.
- Induction of oxidative stress , resulting in cellular apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
